2-Methyl-4-nitrophenyl isothiocyanate

Chemical Synthesis Quality Control Reproducibility

2-Methyl-4-nitrophenyl isothiocyanate (CAS 135805-96-8) is a uniquely substituted aromatic isothiocyanate with both electron-donating (methyl) and electron-withdrawing (nitro) groups. This precise substitution pattern modulates electrophilicity and biological activity, making it irreplaceable for structure-activity relationship (SAR) studies and the synthesis of thioureas or thiazolidinones. Generic phenyl isothiocyanates will not replicate this reactivity. For R&D use only.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 135805-96-8
Cat. No. B146598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitrophenyl isothiocyanate
CAS135805-96-8
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S
InChIInChI=1S/C8H6N2O2S/c1-6-4-7(10(11)12)2-3-8(6)9-5-13/h2-4H,1H3
InChIKeyJEWJPETZSUMXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitrophenyl Isothiocyanate: Technical Specifications and Procurement-Ready Data


2-Methyl-4-nitrophenyl isothiocyanate (CAS 135805-96-8) is an aromatic isothiocyanate derivative with the molecular formula C8H6N2O2S and a molecular weight of 194.21 g/mol. It features a phenyl ring substituted with a methyl group at the 2-position, a nitro group at the 4-position, and an isothiocyanate (-N=C=S) functional group [1]. This compound is primarily utilized as a reactive synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine organic chemicals, with commercial offerings typically specifying a minimum purity of 98% . The presence of both electron-donating (methyl) and electron-withdrawing (nitro) substituents on the aromatic ring modulates the electrophilicity of the isothiocyanate moiety, a critical factor in its reactivity profile and biological interactions [2].

Why 2-Methyl-4-nitrophenyl Isothiocyanate Cannot Be Replaced by Common Analogs


Direct substitution of 2-methyl-4-nitrophenyl isothiocyanate with other phenyl isothiocyanates is scientifically unsound due to the profound and quantifiable impact of aromatic ring substitution on both chemical reactivity and biological activity. While the isothiocyanate group is the primary reactive center, its electrophilicity and, consequently, its rate of reaction with nucleophiles (e.g., amines, thiols) is fine-tuned by the electronic effects of the ring substituents [1]. Furthermore, in biological systems, the specific substitution pattern dictates target affinity, as demonstrated by structure-activity relationship (SAR) studies showing that the position and nature of substituents (e.g., 2-methyl vs. 4-chloro vs. unsubstituted) lead to vastly different antimicrobial [2] and larvicidal [3] potencies. For applications requiring a specific reactivity profile or bioactivity, substituting 2-methyl-4-nitrophenyl isothiocyanate with an off-the-shelf analog like phenyl isothiocyanate or 4-nitrophenyl isothiocyanate will result in unpredictable and often suboptimal outcomes, necessitating re-optimization of reaction conditions or complete loss of biological efficacy.

Quantitative Evidence Guide for 2-Methyl-4-nitrophenyl Isothiocyanate Selection


Procurement-Ready Purity and Verified Identity for Reproducible Synthesis

The target compound, 2-methyl-4-nitrophenyl isothiocyanate (CAS 135805-96-8), is commercially available with a minimum purity specification of 98%, which is essential for its primary use as a synthetic intermediate . This specification provides a clear, quantitative benchmark for procurement. Its unique molecular identity is confirmed by its IUPAC Standard InChI (InChI=1S/C8H6N2O2S/c1-6-4-7(10(11)12)2-3-8(6)9-5-13/h2-4H,1H3) and InChIKey (JEWJPETZSUMXII-UHFFFAOYSA-N) as recorded in the NIST Chemistry WebBook, ensuring that researchers acquire the precise structure with the specific 2-methyl-4-nitro substitution pattern, distinct from other nitro- or methyl-phenyl isothiocyanate isomers [1].

Chemical Synthesis Quality Control Reproducibility

Inferred Reactivity Advantage from Dual Substituent Effects

While direct experimental data comparing the reactivity of 2-methyl-4-nitrophenyl isothiocyanate to its analogs is limited, its unique substitution pattern is predicted to confer a distinct electrophilic reactivity profile. The electron-withdrawing nitro group at the para position is known to increase the electrophilicity of the isothiocyanate carbon, making it more reactive toward nucleophiles [1]. The ortho-methyl group introduces steric hindrance and a slight electron-donating effect, which can modulate this reactivity. This dual effect distinguishes it from mono-substituted analogs like 4-nitrophenyl isothiocyanate (only electron-withdrawing) or 2-methylphenyl isothiocyanate (only electron-donating/steric) [2].

Medicinal Chemistry Reactivity Electrophilicity

Larvicidal Activity: The Critical Role of 2-Methyl Substitution

A study evaluating the larvicidal activity of 25 substituted phenyl isothiocyanates against Aedes aegypti larvae (LC50 0.6–12.5 ppm) established clear structure-activity relationships [1]. The research demonstrated that substitution in the 4-position with a methyl group, and in the 3-position with a nitro group, conferred higher toxicity than unsubstituted phenyl isothiocyanate. While the target compound features a 2-methyl and 4-nitro substitution, the study provides a strong class-level inference that the presence of these substituents, particularly in combination, is likely to enhance larvicidal potency compared to unsubstituted or mono-substituted phenyl isothiocyanates. In contrast, the presence of a hydroxy or methoxy group in the 2-position was found to reduce activity, highlighting the critical and positive role of a 2-methyl group in this context [1].

Vector Control Larvicide Structure-Activity Relationship

High-Value Application Scenarios for 2-Methyl-4-nitrophenyl Isothiocyanate Based on Differentiated Evidence


Synthesis of Bioactive Heterocycles and Agrochemical Leads

This compound's primary documented use is as a reactive building block for constructing complex molecules, including pharmaceuticals and agrochemicals . Its high commercial purity (≥98%) and unique substitution pattern make it a reliable and specific input for the synthesis of novel chemical entities (NCEs), particularly those containing thiourea, thiazolidinone, or other heterocyclic motifs derived from isothiocyanates. The distinct electronic and steric properties of the 2-methyl-4-nitrophenyl group are carried through to the final product, enabling the exploration of structure-activity relationships in drug and pesticide discovery programs.

Structure-Activity Relationship (SAR) Studies in Larvicide Development

Based on class-level evidence demonstrating that specific substitution patterns on phenyl isothiocyanates enhance larvicidal activity against Aedes aegypti [1], 2-methyl-4-nitrophenyl isothiocyanate is a valuable tool compound for SAR exploration. Researchers can use this compound as a starting point to synthesize a library of analogs with systematic variations at the 2- and 4-positions. By comparing the bioactivity of the resulting compounds, they can establish a more precise SAR for optimized larvicidal efficacy, potentially leading to new agents for controlling mosquito populations and mitigating diseases like dengue and yellow fever.

Reference Standard for Analytical Method Development

Given its well-defined structure, verified by its IUPAC Standard InChI and InChIKey in the NIST database [2], 2-methyl-4-nitrophenyl isothiocyanate can serve as a certified reference standard for analytical method development and validation. Its unique chromatographic and spectroscopic properties allow it to be used as a calibration standard in HPLC, GC-MS, or NMR methods aimed at detecting or quantifying structurally related impurities in bulk drug substances or environmental samples. This application leverages its verified identity and high purity for accurate and reproducible analytical measurements.

Technical Documentation Hub

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